molecular formula C35H26F3N5O6 B11514457 N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11514457
M. Wt: 669.6 g/mol
InChI Key: LTGUPLHECQVOHQ-UHFFFAOYSA-N
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Description

N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nitration: Introduction of the nitro group into the phenyl ring.

    Etherification: Formation of the ethoxyphenoxy group.

    Coupling Reactions: Combining different aromatic rings through various coupling reactions.

    Cyclization: Formation of the pyrazolo[1,5-a]pyrimidine ring system.

    Amidation: Introduction of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group could yield an aldehyde or carboxylic acid, while reduction of the nitro group would produce an amine.

Scientific Research Applications

N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-{4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and aromatic rings

Properties

Molecular Formula

C35H26F3N5O6

Molecular Weight

669.6 g/mol

IUPAC Name

N-[4-[3-(4-ethoxyphenoxy)-5-nitrophenoxy]phenyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C35H26F3N5O6/c1-3-47-25-12-14-27(15-13-25)49-29-17-24(43(45)46)16-28(18-29)48-26-10-8-23(9-11-26)39-34(44)31-20-33-40-30(22-6-4-21(2)5-7-22)19-32(35(36,37)38)42(33)41-31/h4-20H,3H2,1-2H3,(H,39,44)

InChI Key

LTGUPLHECQVOHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4=NN5C(=CC(=NC5=C4)C6=CC=C(C=C6)C)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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